Azido-PEG3-carboxytetramethylrhodamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

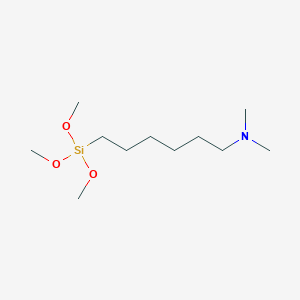

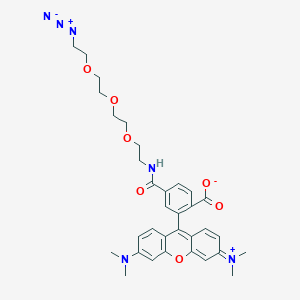

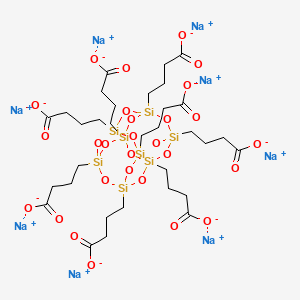

Azido-PEG3-carboxytetramethylrhodamine (Azido-PEG3-CTMR) is a fluorescent dye that has been used in a variety of scientific research applications. It is a member of the rhodamine family of dyes and is used to label proteins and other molecules in a variety of experiments. Azido-PEG3-CTMR is a unique dye due to its combination of a fluorescent dye, a water-soluble polymer, and an azide group. This combination of components makes it a useful tool in the study of proteins, enzymes, and other molecules in a variety of scientific fields.

Mechanism of Action

Azido-PEG3-CTMR works by binding to specific molecules in the cell. The azide group of the dye reacts with the target molecule, forming a covalent bond. This covalent bond allows the dye to remain attached to the molecule, allowing it to be tracked and monitored.

Biochemical and Physiological Effects

Azido-PEG3-CTMR has been shown to have minimal effects on biochemical and physiological processes in cells and tissues. It has been used in a variety of experiments without any observed adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using Azido-PEG3-CTMR is that it can be used to label proteins and other molecules in a variety of experiments. It is also a relatively small molecule, which makes it easy to use in a variety of experiments. However, it is important to note that the azide group of the dye can react with other molecules, which can lead to inaccurate results.

Future Directions

The use of Azido-PEG3-CTMR in scientific research is still in its early stages. Future studies could focus on optimizing the synthesis and purification process of the dye, as well as exploring new applications for the dye. Additionally, future studies could focus on understanding the mechanism of action of the dye and its effects on biochemical and physiological processes. Finally, future studies could focus on the development of new fluorescent dyes that are based on the structure of Azido-PEG3-CTMR.

Synthesis Methods

Azido-PEG3-CTMR is synthesized through a three-step process. The first step involves the reaction of the fluorescent dye tetramethylrhodamine (TMR) with a polyethylene glycol (PEG) molecule that has an azide group attached. The second step involves the reaction of the PEG-azide with a carboxylic acid to form the desired product, Azido-PEG3-CTMR. Finally, the product is purified through a series of chromatography steps.

Scientific Research Applications

Azido-PEG3-CTMR has been used in a variety of scientific research applications. It has been used to label proteins and other molecules in order to study their structure and function. It has also been used in cell-based assays to study the effects of drugs and other compounds on cells. In addition, it has been used in imaging studies to study the distribution of proteins and other molecules in cells and tissues.

properties

IUPAC Name |

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)28-19-22(5-8-25(28)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBBTFAIQXZHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-carboxytetramethylrhodamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)